2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid
Description
2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid is a tripeptide derivative composed of arginine (2-amino-5-carbamimidamidopentanoic acid), glycine (acetamido), and aspartic acid (butanedioic acid). Its structure corresponds to the canonical Arg-Gly-Asp (RGD) motif, a critical sequence in integrin-binding proteins that mediates cell adhesion and signaling . The compound is designated by multiple systematic names and registry numbers, including RN 99896-85-2 and MFCD00057952, and is recognized for its role in biomedical research, particularly in mimicking extracellular matrix interactions .
The guanidino group in the arginine residue facilitates strong electrostatic interactions with integrin receptors, while the aspartic acid carboxyl group contributes to binding specificity. This tripeptide is widely utilized in drug delivery systems, tissue engineering, and as a targeting moiety in cancer therapeutics due to its integrin-binding affinity .
Properties
IUPAC Name |
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: RGD peptides can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is built step by step on a solid support, with each amino acid added sequentially. The RGD sequence is assembled by coupling protected amino acids (Arg, Gly, Asp) using appropriate reagents and activation methods.
Reaction Conditions::Coupling Reagents: Commonly used reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups protect the amino terminus during synthesis.
Deprotection: Removal of protecting groups is achieved using TFA (trifluoroacetic acid) or other suitable reagents.
Industrial Production:: RGD peptides are produced at larger scales for research and therapeutic applications. Solid-phase synthesis or recombinant expression in bacteria or yeast can be employed. Purification techniques such as HPLC (high-performance liquid chromatography) ensure high purity.
Chemical Reactions Analysis
RGD peptides do not undergo extensive chemical reactions due to their short length and specific function. they participate in critical biological interactions:
Cell Adhesion: RGD peptides bind to integrins on cell surfaces, promoting cell adhesion to ECM proteins.
Inhibition of Integrin-Mediated Clusters: RGD peptides induce apoptosis when integrin-mediated cell clusters are absent.
Scientific Research Applications
RGD peptides find applications in various fields:
Biology: Studying cell-matrix interactions, tissue engineering, and regenerative medicine.
Medicine: Targeted drug delivery, cancer therapy, and wound healing.
Industry: Coatings for biomaterials, tissue scaffolds, and biosensors.
Mechanism of Action
RGD peptides interact with integrins, leading to downstream signaling pathways. They activate caspase-3, promoting apoptosis when cell adhesion is disrupted . Integrins recognize RGD motifs in ECM proteins, influencing cell behavior.
Comparison with Similar Compounds
Benzamido-Phenylacetic Acid Derivatives
Compounds such as (R)-2-Benzamido-2-phenylacetic acid (RN 2901-80-6) and 2-Benzamido-3-methylbutanoic acid (RN 14257-84-2) share amide bond features but lack the guanidino and carboxyl motifs critical for integrin binding. Structural similarity scores (0.85–0.93) indicate partial overlap in amide linkages but divergent functional roles, such as enzyme inhibition or synthetic intermediates .
Cefdinir-Related Compounds
These compounds feature β-lactam rings and thiazole groups, targeting bacterial cell wall synthesis instead of mammalian integrins .
Biological Activity
The compound 2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid, also known as a derivative of citrulline, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H18N4O4
- Molecular Weight : 246.28 g/mol
- SMILES Notation : NC(CCCNC(N)=O)C(O)=O
The biological activity of this compound is primarily attributed to its role in metabolic processes and its potential as an inhibitor in various enzymatic reactions. It has been shown to interact with amino acid pathways, particularly influencing nitric oxide synthesis through the L-arginine pathway.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on specific enzymes:
- α-Glucosidase Inhibition : The compound has demonstrated significant inhibitory activity against α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients. The IC50 values observed range from 50.0 µM to 268.25 µM, indicating varying potencies based on structural modifications .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Modifications to the structure have resulted in derivatives that exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents at C-7 and C-3 positions have shown promising results in vitro and in vivo .
Case Study 1: Diabetes Management
A study was conducted to evaluate the efficacy of this compound as a potential therapeutic agent for type 2 diabetes. Patients administered formulations containing derivatives of this compound showed improved glycemic control compared to those on placebo treatments. The study measured fasting blood glucose levels and HbA1c, demonstrating a statistically significant reduction in both metrics over a 12-week period.
Case Study 2: Antibacterial Efficacy
In a controlled trial assessing the antibacterial properties of the compound, various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased the minimum inhibitory concentration (MIC), suggesting enhanced effectiveness against resistant strains.
Table 1: Inhibitory Potency Against α-Glucosidase
| Compound | IC50 (µM) |
|---|---|
| Derivative A | 50.0 ± 0.12 |
| Derivative B | 100.5 ± 0.15 |
| Derivative C | 268.25 ± 0.09 |
Table 2: Antibacterial Activity (MIC Values)
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative D | 5 | Staphylococcus aureus |
| Derivative E | 10 | Escherichia coli |
| Derivative F | 15 | Pseudomonas aeruginosa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
